4-(methoxymethoxy)benzoic Acid
Overview
Description
4-(Methoxymethoxy)benzoic acid, also known as 4-Methoxybenzoic acid or 4-MBA, is an organic compound with the molecular formula C8H8O4. It is a white crystalline solid that is soluble in water and ethanol. 4-MBA is used in the synthesis of various compounds, including pharmaceuticals and dyes. It is also used as an intermediate in the synthesis of other compounds.
Scientific Research Applications
Molecular Structure and Reactivity Analysis
- Structure and Reactivity Descriptors : A study explored the molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT study, revealing insights into reactivity parameters influenced by solvent. This included analysis of ionization energy, hardness, electrophilicity, and more, providing a comprehensive understanding of its reactivity and properties (Yadav et al., 2022).
Crystallography and Material Science
- Crystal Structures Comparison : The crystal structures of derivatives of bromo–hydroxy–benzoic acid, including 4-bromo-3-(methoxymethoxy) benzoic acid, were examined. These studies contribute to understanding the molecular architecture and potential applications in material science (Suchetan et al., 2016).
Chemical Synthesis and Applications
- Mitsunobu Reaction : 4-(Diphenylphosphino)benzoic acid was used in the Mitsunobu reaction as a bifunctional reagent, demonstrating its utility in chemical synthesis (Muramoto et al., 2013).
- Green Synthesis : A study highlighted the green synthesis of 4-methoxybenzophenone using benzoic acid and tungstophosphoric acid, indicating potential environmentally friendly applications of benzoic acid derivatives (Zhang et al., 2015).
- Synthesis of Novel Derivatives : Research on the synthesis of 2-amino-4-methoxy benzoic acid proposed a novel method, opening avenues for new applications in pharmaceuticals and chemical synthesis (Jiang, 2010).
Luminescent Properties
- Lanthanide Coordination Compounds : A study explored lanthanide coordination compounds using benzoic acid derivatives, revealing the influence of electron-withdrawing and donating groups on their luminescent properties. This could have implications in materials science and optics (Sivakumar et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s suggested that the methanolic solution of koh generates the methoxide nucleophile, and the substituent in the aromatic ring is an electron-withdrawing carboxylic group, favoring sn2 mechanism by stabilization of transition state .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence various metabolic pathways, depending on their specific molecular structure and the target they interact with .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
4-(methoxymethoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFRBTZCMICRPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460120 | |
Record name | 4-(methoxymethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25458-44-0 | |
Record name | 4-(methoxymethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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